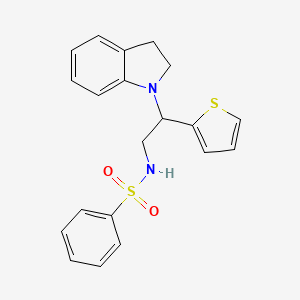

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring an indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring) and a thiophene moiety linked via an ethyl chain. The benzenesulfonamide group is a common pharmacophore known for its role in modulating biological activity, particularly in enzyme inhibition and antimicrobial agents.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXWFKAQZVBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: It may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways. Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Industry: It may find applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining indoline and thiophene, which distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Thiophene Derivatives: Compounds like those in and utilize thiophene rings but differ in substituents. The bromothiophene in Foroumadi’s quinolones enhances antibacterial activity, while the thiophen-2-ylmethyl group in contributes to enzyme inhibition . The target compound’s thiophen-2-yl group may similarly influence electronic properties but via a distinct ethyl linker.

- Indoline vs.

- Sulfonamide Linkers: The ethyl chain in the target compound provides conformational flexibility, unlike the oxyimino or acetyl linkers in and , which may restrict rotational freedom .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Indoline moiety : A bicyclic structure known for its diverse biological activities.

- Thiophene ring : A five-membered heterocyclic ring that contributes to the compound's electronic properties.

- Benzenesulfonamide group : Known for its antibacterial and anticancer properties.

The molecular formula is with a molecular weight of approximately 405.51 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the indoline and thiophene components : This may involve reduction reactions and cross-coupling techniques such as Suzuki or Stille coupling.

- Coupling with the benzenesulfonamide moiety : The final product is obtained through careful control of reaction conditions, such as temperature and solvent choice (commonly dichloromethane or dimethylformamide) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzenesulfonamides have shown significant activity against various cancer cell lines, including:

- MCF7 (breast cancer) : Induction of apoptosis and cell cycle arrest at the G2/M phase have been reported, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Example A | MCF7 | 1.68 | Induces apoptosis via Bcl-2 downregulation |

| Example B | A549 | 0.75 | Inhibits tubulin polymerization |

The mechanisms underlying the biological activity of this compound may include:

- Inhibition of key enzymes : The compound has been shown to inhibit enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase, which are critical targets in cancer therapy .

- Modulation of apoptotic pathways : The compound may enhance apoptosis through upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited potent anticancer activities across multiple cell lines, supporting the hypothesis that modifications to the indoline structure can enhance therapeutic effects .

- Synthesis and Evaluation : Research involving the synthesis and evaluation of benzenesulfonamide derivatives indicated promising results in terms of anticancer activity, with several compounds achieving low micromolar IC50 values against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.